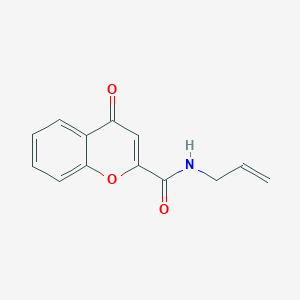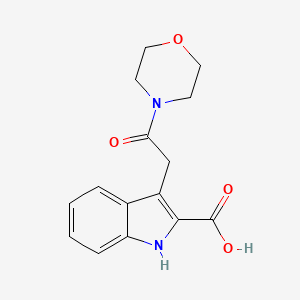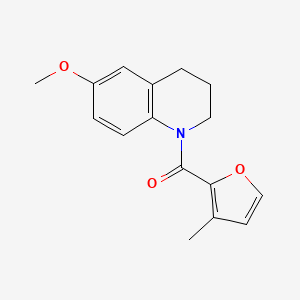
N-allyl-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-oxo-4H-chromene-2-carboxamide, also known as AOCC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-allyl-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-allyl-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-allyl-4-oxo-4H-chromene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-allyl-4-oxo-4H-chromene-2-carboxamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-allyl-4-oxo-4H-chromene-2-carboxamide has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-oxo-4H-chromene-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to exhibit various biological activities, making it a potential candidate for the development of new drugs. However, N-allyl-4-oxo-4H-chromene-2-carboxamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. In addition, its potential toxicity and side effects have not been thoroughly investigated.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-4-oxo-4H-chromene-2-carboxamide. One area of research is the development of N-allyl-4-oxo-4H-chromene-2-carboxamide-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of N-allyl-4-oxo-4H-chromene-2-carboxamide, which could provide insights into the development of new drugs. Additionally, the potential toxicity and side effects of N-allyl-4-oxo-4H-chromene-2-carboxamide need to be further investigated to ensure its safety for use in humans.
Synthesemethoden
N-allyl-4-oxo-4H-chromene-2-carboxamide can be synthesized through a multistep process involving the condensation of 4-hydroxycoumarin with allyl isocyanate, followed by the reaction with acetic anhydride and ammonium acetate. The final product is obtained through column chromatography and recrystallization. The purity and yield of N-allyl-4-oxo-4H-chromene-2-carboxamide can be optimized through various modifications to the synthesis method.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-oxo-4H-chromene-2-carboxamide has been studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. N-allyl-4-oxo-4H-chromene-2-carboxamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-oxo-N-prop-2-enylchromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-2-7-14-13(16)12-8-10(15)9-5-3-4-6-11(9)17-12/h2-6,8H,1,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQBFKOJFADGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-oxo-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide](/img/structure/B7539206.png)
![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)

![N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]benzamide](/img/structure/B7539260.png)